Home > Products > Screening Compounds P119368 > 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one
5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one - 1388042-52-1

5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one

Catalog Number: EVT-1670989
CAS Number: 1388042-52-1
Molecular Formula: C8H6BrNO2
Molecular Weight: 228.04 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Benzo[d]oxazol-2(3H)-ones are a class of heterocyclic compounds characterized by a benzene ring fused to an oxazolone ring. These compounds are found in various natural products and have attracted significant attention in medicinal chemistry due to their diverse biological activities. Bromo-substituted derivatives, like those mentioned in the abstracts (e.g., 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one []), are often explored to understand the structure-activity relationship and enhance the biological activity of parent molecules. These compounds are valuable tools in scientific research for exploring new therapeutic agents and understanding biological processes.

Overview

5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound belonging to the benzoxazole family. This compound is characterized by a bromine atom at the 5th position and a methyl group at the 4th position on the benzoxazole ring. Its unique structure contributes to its potential applications in various fields, including medicinal chemistry and materials science. The compound is recognized for its biological activities, making it a subject of interest in research and development.

Source and Classification

5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one can be synthesized from 5-bromo-2-aminophenol through cyclization reactions. The compound falls under the classification of heterocycles due to its cyclic structure that includes nitrogen and oxygen atoms. It is often utilized as a building block in organic synthesis due to its functional groups that allow for further chemical modifications.

Synthesis Analysis

Methods

The synthesis of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of 5-bromo-2-aminophenol with acetic anhydride. This reaction is usually facilitated by a catalyst such as sulfuric acid or phosphoric acid, and it requires controlled heating to promote cyclization .

Technical Details

  1. Reagents:
    • 5-Bromo-2-aminophenol
    • Acetic anhydride
    • Acid catalyst (sulfuric or phosphoric)
  2. Conditions:
    • Heating under reflux
    • Controlled temperature to ensure optimal reaction rates
  3. Yield Optimization:
    • Industrial methods may utilize continuous flow reactors and advanced purification techniques like chromatography to enhance yield and purity .
Molecular Structure Analysis

Structure

The molecular formula of 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one is C_10H_8BrN_1O_2. The structure consists of a benzoxazole ring with a bromine substituent at the 5th position and a methyl group at the 4th position.

Data

  • Molecular Weight: Approximately 256.08 g/mol
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range indicative of its crystalline nature.
Chemical Reactions Analysis

Types of Reactions

5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one can participate in several chemical reactions:

  1. Substitution Reactions: The bromine atom can be replaced by nucleophiles through nucleophilic substitution.
  2. Oxidation and Reduction: The compound can undergo oxidation to form oxides or reduction to yield derivatives with altered functional groups.
  3. Coupling Reactions: It can engage in coupling reactions with other aromatic compounds .

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium hydroxide or potassium carbonate are commonly used.
  • Oxidation Agents: Potassium permanganate or hydrogen peroxide can facilitate oxidation.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride are employed for reduction processes .
Mechanism of Action

The mechanism of action for 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one involves interactions with various biological targets. The presence of the bromine atom and the benzoxazole ring significantly influences its binding affinity to enzymes and receptors within biological systems. These interactions may lead to various biological effects, including antimicrobial and anticancer activities .

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as crystalline solids.
  2. Solubility: Solubility varies depending on solvents; it is generally soluble in organic solvents like ethanol.

Chemical Properties

  1. Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  2. Reactivity: Reactivity is influenced by the presence of functional groups that allow for further chemical transformations .
Applications

5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one has diverse applications in scientific research:

  1. Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules.
  2. Biological Research: Investigated for potential antimicrobial and anticancer properties.
  3. Medicinal Chemistry: Ongoing studies explore its therapeutic potential against various diseases.
  4. Materials Science: Used in developing new materials and as precursors for dyes and pigments .

This compound's unique properties make it a valuable candidate for further exploration in both academic research and industrial applications.

Introduction to Benzoxazolone Derivatives in Medicinal Chemistry

The benzoxazolone nucleus (1,3-benzoxazol-2(3H)-one) represents a privileged scaffold in contemporary drug design, characterized by its unique physicochemical properties and versatile pharmacological profile. This bicyclic framework combines a benzene ring fused with an oxazolone ring, conferring discrete steric and electronic features that facilitate diverse biological target interactions. The scaffold's significance stems from its weakly acidic behavior (pKa ~7.4), balanced lipophilicity, and capacity to serve as a bioisosteric replacement for pharmacokinetically disadvantaged moieties like phenols or catechols [2]. Benzoxazolone derivatives exhibit a remarkable spectrum of bioactivities, including anticancer, anti-inflammatory, neuroprotective, and anti-HIV effects, leading to several clinically approved agents and candidates in advanced development pipelines [2] [7]. The structural plasticity of this scaffold permits strategic modifications at C-4, C-5, C-6, and C-7 positions on the benzene ring and N-3 of the oxazolone ring, enabling precise optimization of target affinity, selectivity, and drug-like properties.

Historical Evolution of Benzoxazolone Scaffolds in Drug Discovery

Benzoxazolone emerged as a pharmacologically significant core structure in the mid-20th century, with early applications centered on analgesic and anti-inflammatory agents. The 1980s marked a pivotal period with the characterization of benzoxazolone-based compounds exhibiting central nervous system activity, exemplified by the elucidation of receptor binding properties and neuropharmacological profiles [2]. The 1990s witnessed strategic exploitation of the scaffold as a bioisostere for phenolic moieties, enhancing metabolic stability while preserving pharmacophore geometry. This era saw benzoxazolone derivatives advancing into clinical trials for neurological disorders, leveraging their ability to cross the blood-brain barrier.

The 21st century has witnessed exponential growth in benzoxazolone applications, driven by structure-activity relationship (SAR) studies that systematically explored substitutions at every modifiable position. The scaffold's versatility is demonstrated by its incorporation into diverse therapeutic classes:

  • Cholinesterase Inhibitors: Designed for Alzheimer's disease by tethering benzoxazolone to tertiary amine pharmacophores via alkyl spacers [10]
  • Acid Ceramidase Inhibitors: Optimized through halogenated derivatives for anticancer applications [2]
  • TSPO Probes: For neuroimaging applications utilizing strategically halogenated benzoxazolones [2]
  • Non-nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Featuring halogen-bonding interactions in anti-HIV agents [2]

Table 1: Evolution of Key Benzoxazolone-Based Therapeutic Applications

DecadeTherapeutic FocusStructural InnovationsKey Advances
1980sAnalgesics/CNS AgentsUnsubstituted core; Simple N-alkylationsDemonstration of blood-brain barrier penetration
1990sAnti-inflammatories5/6-Nitro derivatives; Carboxamide linkersBioisosteric replacement strategies established
2000sNeuroprotectives5-Halo derivatives (Cl, Br); Piperazine hybridsMultitarget ligand paradigms introduced
2010-PresentAnticancer/Precision Therapeutics4,5-Disubstituted derivatives (e.g., 5-bromo-4-methyl)High-resolution target validation; PET probes

Structural and Functional Significance of 5-Bromo-4-Methyl Substitution Patterns

The strategic incorporation of bromine at C-5 and a methyl group at C-4 creates a sterically defined and electronically distinctive chemotype with optimized target engagement properties. The compound 5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one (Chemical Formula: C₈H₆BrNO₂; Molecular Weight: 228.05 g/mol) exhibits the following structural characteristics:

  • Steric Congestion: The methyl group at C-4 introduces torsional constraints that preferentially lock the molecule into a planar conformation optimal for π-stacking interactions with aromatic residues in enzyme binding pockets. This conformation enhances binding affinity by approximately 3-fold compared to unsubstituted analogs in cholinesterase inhibition assays [10].
  • Electronic Modulation: The bromine atom's strong σ-electron-withdrawing effect (+σᵣ ≈ +0.44) combined with modest π-donating resonance effects creates an anisotropic electronic environment. This polarization enhances hydrogen-bond acceptor capacity of the oxazolone carbonyl (increased ΔlogP ≈ 0.7 versus unsubstituted analog) while creating a region of positive electrostatic potential (σ-hole) perpendicular to the aromatic plane [3] [8].
  • Synthetic Versatility: The bromine atom serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling efficient diversification into advanced intermediates. Commercial availability of the compound (purity ≥95%; Enamine Catalog #: EN300-211266) facilitates rapid analog generation [4] [5].

Table 2: Comparative Bioactivity Profile of Substituted Benzoxazolones

Substitution PatternAChE IC₅₀ (μM)BChE IC₅₀ (μM)Anticancer Activity (MCF-7 GI₅₀, μM)Relative Lipophilicity (cLogP)
Unsubstituted42.7 ± 3.1>100>1001.28
5-Bromo18.2 ± 1.676.4 ± 5.378.9 ± 6.21.95
5-Bromo-4-methyl5.8 ± 0.524.3 ± 2.132.7 ± 3.12.17
5-Chloro-4-methyl9.3 ± 0.831.6 ± 2.841.5 ± 3.91.99
4,7-Dimethyl37.4 ± 2.9>100>1001.73

Biological data representative of N-tertiary amine derivatives tested against human enzymes/cell lines [7] [10]

The methyl group at C-4 provides approximately 18-25% enhancement in cell permeability compared to 5-bromo analogs lacking this substituent, as measured in PAMPA-BBB assays. This arises from the balanced modulation of lipophilicity (ΔlogP +0.22 versus 5-bromo derivative) without compromising aqueous solubility (>150 μM in pH 7.4 buffer) [4] [10].

Role of Halogenation in Modulating Bioactivity and Target Selectivity

Halogenation constitutes a strategic molecular editing technique that profoundly influences ligand-target interactions. The 5-bromo substitution in benzoxazolone derivatives operates through multiple mechanistic principles:

  • Lipophilicity Enhancement: Bromine increases the compound's partition coefficient (logP) by approximately 0.9 log units compared to the non-halogenated parent structure, facilitating membrane permeation and intracellular target engagement. This follows the trend: H (1.28) < Cl (1.82) < Br (1.95) < I (2.15) [3] [8].

  • Halogen Bonding: Bromine's σ-hole (regions of positive electrostatic potential) forms directional interactions with electron-rich partners (carbonyl oxygens, imidazole nitrogens, sulfide groups) at distances of 3.0-3.5 Å and angles of 155-180°. This is geometrically distinct from hydrogen bonding and enhances binding affinity by 2-10 fold in enzyme inhibition:

Halogen Bond Strength Hierarchy:  I > Br > Cl >> F  Typical Bond Energies:  Br···O═C: 3–8 kJ/mol  Br···N: 5–15 kJ/mol  

In cholinesterases, 5-bromo derivatives exhibit 30-50% higher inhibition than chloro analogs due to complementary interactions with the oxyanion hole residues (Gly118, Gly119 in AChE) [8] [10].

  • Steric Complementarity: The van der Waals radius of bromine (1.85 Å) effectively fills hydrophobic subpockets that chlorine (1.75 Å) cannot optimally occupy. In benzoxazolone-based iNOS inhibitors, bromo derivatives show 5-fold greater potency than chloro analogs due to enhanced van der Waals contacts with Val346 in the substrate binding cleft [2].

  • Metabolic Stabilization: Bromination at C-5 impedes cytochrome P450-mediated oxidation at adjacent positions, reducing hepatic clearance. Microsomal stability studies show 5-bromo-4-methylbenzoxazolone derivatives exhibit >2-fold longer half-lives (t₁/₂ > 45 min) than non-halogenated analogs in human liver microsomes [3].

Table 3: Halogen Bonding Contributions to Target Engagement

Target ClassInteracting ResidueDistance (Å)Bond Angle (°)Affinity Enhancement (ΔKᵢ)
Cholinesterases (AChE)Gly118 (backbone C═O)3.28 ± 0.15165 ± 53.2-fold vs. H; 1.7-fold vs. Cl
Acid CeramidaseTrp163 (indole NH)3.42 ± 0.20152 ± 85.8-fold vs. H; 2.3-fold vs. F
Translocator Protein (TSPO)Arg119 (guanidinium)3.35 ± 0.18170 ± 412-fold vs. H; 4-fold vs. OCH₃
HIV Reverse TranscriptaseLys101 (amino group)3.21 ± 0.22158 ± 68.5-fold vs. H; 1.9-fold vs. CN

Data derived from X-ray crystallography and structure-activity relationships of halogenated benzoxazolones [2] [8] [10]

The bioisosteric equivalence between benzoxazolone and benzothiazolone rings is disrupted by 5-bromo substitution, as brominated benzoxazolones exhibit superior selectivity for AChE over BChE (Selectivity Index >15) compared to their benzothiazolone counterparts (<5) in Alzheimer's models. This selectivity arises from differential halogen bonding with residues in the AChE gorge versus BChE [10].

Properties

CAS Number

1388042-52-1

Product Name

5-bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one

IUPAC Name

5-bromo-4-methyl-3H-1,3-benzoxazol-2-one

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

InChI

InChI=1S/C8H6BrNO2/c1-4-5(9)2-3-6-7(4)10-8(11)12-6/h2-3H,1H3,(H,10,11)

InChI Key

AEHCNIOAZIDUSG-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1NC(=O)O2)Br

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)O2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.